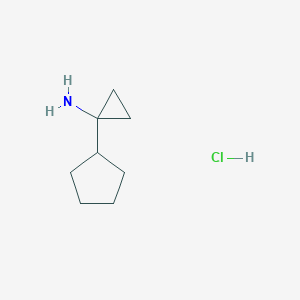
(1-Cyclopentylcyclopropyl)amine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds such as 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine as hydrochlorides has been achieved from cyclopropylacetylene and 6-chlorohex-1-yne with overall yields of 39% and 25%, respectively . This suggests that the synthesis of (1-Cyclopentylcyclopropyl)amine hydrochloride could potentially be performed through similar methods, involving the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The structure of a related compound, (1S, 1'S)-and (1R, 1'R)-1-cycloalkyl-N-2'-hydroxy-1'-isopropylethyl-2-phenylethylamine hydrochloride, was elucidated by X-ray analysis . This indicates that X-ray crystallography could be a valuable tool for determining the molecular structure of (1-Cyclopentylcyclopropyl)amine hydrochloride.
Chemical Reactions Analysis
The hydrolysis of cyclopentolate hydrochloride in alkaline solutions was studied, showing that it degrades rapidly at higher pH values, following (pseudo) first-order kinetics . This could imply that (1-Cyclopentylcyclopropyl)amine hydrochloride may also be susceptible to hydrolysis under alkaline conditions, potentially leading to similar degradation products.
Physical and Chemical Properties Analysis
The physical and chemical properties of (1-Cyclopentylcyclopropyl)amine hydrochloride can be inferred from the properties of similar compounds. For instance, the MPoc group, a protecting group for amines, is resistant to extremes of pH, amines, halogens, many oxidizing agents, and to hydrogenation at ambient temperature . This suggests that (1-Cyclopentylcyclopropyl)amine hydrochloride might also exhibit stability under various conditions, although specific properties such as solubility, melting point, and reactivity would need to be empirically determined.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Synthesis of 1-Ethynylcyclopropylamine and Its Derivatives : The study by Kozhushkov et al. (2010) explored the synthesis of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine as hydrochlorides, highlighting their use in creating new chemical structures like ethynyl-extended 1-aminocyclopropanecarboxylic acid (Kozhushkov et al., 2010).
Biocatalytic Routes for Synthesis : Hugentobler et al. (2016) investigated biocatalytic methods for synthesizing cyclopropyl amine, a crucial component for the anti-thrombotic agent ticagrelor, demonstrating the potential of cyclopropyl amine derivatives in pharmaceutical synthesis (Hugentobler et al., 2016).
Ring-Opening and Functionalization : Wipf et al. (2003) described methodologies using dimethylzinc and alkenylzirconocenes for the ring-opening of aldimines, leading to the creation of allylic amine and C-cyclopropylalkylamine structures. This illustrates the reactivity and potential applications of cyclopropyl amines in complex organic synthesis (Wipf et al., 2003).
Applications in Material Science and Bioconjugation
Application in Microencapsulation : Yang et al. (2011) utilized an amine derivative in the microencapsulation of λ-cyhalothrin, indicating the role of such compounds in the development of advanced materials for specific applications like controlled release (Yang et al., 2011).
Role in Amide Formation for Bioconjugation : Nakajima and Ikada (1995) investigated the mechanism of amide formation using carbodiimide in aqueous media, an essential process in bioconjugation that often involves amines, showing the significance of cyclopropyl amine derivatives in biochemical applications (Nakajima & Ikada, 1995).
Catalysis and Enantioselective Synthesis
- Catalysis in Enantioselective Synthesis : Feng et al. (2019, 2020) described the enantioselective synthesis of aminocyclobutanes and aminocyclopropanes, demonstrating the utility of cyclopropylamine derivatives in stereoselective chemical synthesis (Feng et al., 2019), (Feng et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
1-cyclopentylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8(5-6-8)7-3-1-2-4-7;/h7H,1-6,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBAMDDXOHPKQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2(CC2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopentylcyclopropyl)amine hydrochloride | |
CAS RN |
1255717-92-0 | |
| Record name | Cyclopropanamine, 1-cyclopentyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




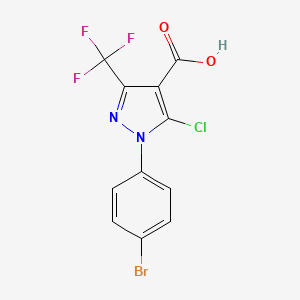
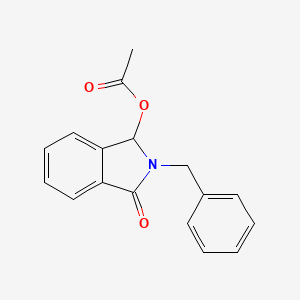
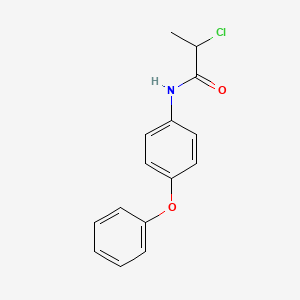
![7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3032145.png)

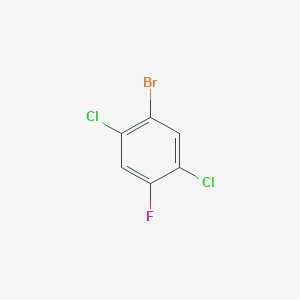
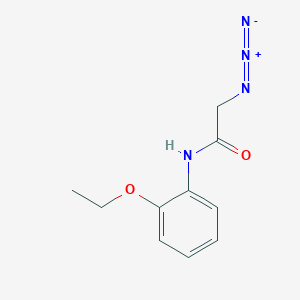
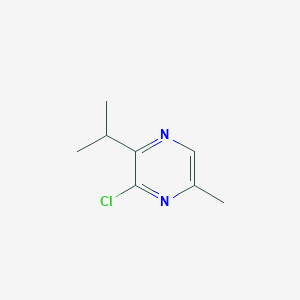
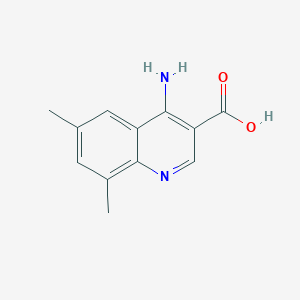
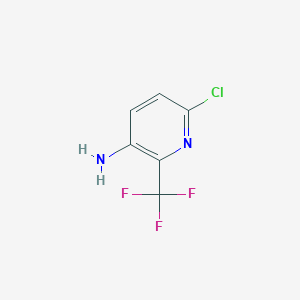
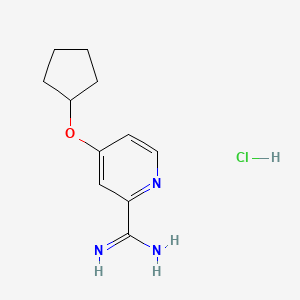

![{4-[(Diethylamino)methyl]-1,3-thiazol-2-yl}methanamine](/img/structure/B3032156.png)